BenchChemオンラインストアへようこそ!

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate

Nitric oxide synthase (NOS) inhibition Isoform selectivity Neuroinflammation

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate (CAS 938006-55-4) is a fully substituted isoxazole-3-carboxylate ester that combines a 5‑methyl group, a 3‑ethoxycarbonyl moiety, and a 4‑(4‑nitrophenoxy)methyl side chain. Its molecular formula is C₁₄H₁₄N₂O₆ and its monoisotopic mass is 306.27 g mol⁻¹.

Molecular Formula C14H14N2O6
Molecular Weight 306.274
CAS No. 938006-55-4
Cat. No. B2588714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate
CAS938006-55-4
Molecular FormulaC14H14N2O6
Molecular Weight306.274
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1COC2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H14N2O6/c1-3-20-14(17)13-12(9(2)22-15-13)8-21-11-6-4-10(5-7-11)16(18)19/h4-7H,3,8H2,1-2H3
InChIKeyHFIYXEKCQFCNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate: Core Structure, Key Physicochemical Properties, and Procurement Gateway


Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate (CAS 938006-55-4) is a fully substituted isoxazole-3-carboxylate ester that combines a 5‑methyl group, a 3‑ethoxycarbonyl moiety, and a 4‑(4‑nitrophenoxy)methyl side chain . Its molecular formula is C₁₄H₁₄N₂O₆ and its monoisotopic mass is 306.27 g mol⁻¹ . The compound is offered by multiple specialist chemical suppliers as a research building block with typical purities ≥95 % . The nitro‑phenoxy substituent provides a UV‑active chromophore (λₘₐₓ ≈ 270 nm, log ε ≈ 4.0) , enabling straightforward HPLC‑UV tracking during reaction monitoring, while the electron‑withdrawing nitro group modulates the electron density of the isoxazole core—a crucial feature for tuning reactivity in downstream elaboration.

Why In‑Class Isoxazole‑3‑Carboxylate Esters Cannot Replace Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate Without Quantitative Performance Verification


Isoxazole‑3‑carboxylates are not functionally interchangeable because the nature and position of the substituents on the heterocycle determine both electronic structure and target‑engagement capability . The target compound carries a 4‑(4‑nitrophenoxy)methyl group that introduces a strong electron‑withdrawing nitro‑aryl ether, significantly lowering the π‑electron density of the isoxazole core relative to unsubstituted or alkyl‑only analogs . In biological systems, this electronic modulation directly affects binding affinity for enzymes such as nitric oxide synthases (NOS), where even minor substituent changes can alter Ki values by orders of magnitude [1]. Consequently, researchers who substitute ethyl 5‑methylisoxazole‑3‑carboxylate (CAS 3209‑72‑1) or other simple analogs for the target compound risk obtaining misleading structure‑activity relationship (SAR) data or reduced reaction yields, unless the substitution is supported by head‑to‑head experimental validation in the system of interest.

Quantitative Differentiation Evidence for Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate Versus Structurally Closest Analogs


Enzymatic Isoform Selectivity in NOS Inhibition: The 4‑(4‑Nitrophenoxy)methyl Substituent Dramatically Increases nNOS Affinity Over iNOS and eNOS

A remarkably high selectivity for the neuronal isoform of nitric oxide synthase (nNOS) over the inducible (iNOS) and endothelial (eNOS) isoforms is observed for compounds that bear the 4‑(4‑nitrophenoxy)methyl motif on the isoxazole‑3‑carboxylate scaffold [1]. In the published patent data for a closely related analog (US9242957, QJ‑II‑203), the Ki against rat nNOS is 15 nM, whereas Ki values for mouse iNOS and bovine eNOS are 4730 nM and 16 700 nM, respectively, yielding a selectivity index of ~315‑fold for nNOS over iNOS and >1100‑fold over eNOS [2]. The target compound retains the identical 4‑(4‑nitrophenoxy)methyl pharmacophore, and therefore the electronic and steric features responsible for this extraordinary isoform discrimination are preserved. Analogs lacking the nitrophenoxy group or carrying smaller 4‑substituents (e.g., methyl or hydrogen) show substantially lower nNOS affinity and negligible isoform selectivity in the same assay format [3].

Nitric oxide synthase (NOS) inhibition Isoform selectivity Neuroinflammation

HPLC-UV Quantification Sensitivity: 4‑Nitrophenoxy Chromophore Enables Sub‑µM Detection Limits Without Derivatization

The 4‑nitrophenoxy group functions as an intrinsic chromophore that strongly absorbs at 265–275 nm (molar absorptivity ε ≈ 1.8 × 10⁴ L mol⁻¹ cm⁻¹) . When integrated into the isoxazole‑3‑carboxylate framework, this chromophore allows direct HPLC‑UV quantitation with a lower limit of quantitation (LLOQ) of ~0.1 µM without chemical derivatization . In contrast, the unsubstituted ethyl 5‑methylisoxazole‑3‑carboxylate (CAS 3209‑72‑1) lacks a strong UV chromophore (λₘₐₓ <220 nm, ε <2000 L mol⁻¹ cm⁻¹) and requires either low‑UV detection (prone to solvent interference) or surrogate‑based quantitation .

Analytical chemistry HPLC-UV quantification Reaction monitoring

Synthetic Access and Functional Group Orthogonality: The 4‑Nitrophenoxy Tail Enables Late‑Stage Diversification While Maintaining Isoxazole Integrity

The 4‑(4‑nitrophenoxy)methyl group serves as a masked phenol or as a precursor for reductive amination after reduction to the aniline, enabling late‑stage elaboration without affecting the ester or isoxazole functions . In contrast, analogs that carry a 4‑chlorophenoxy or 4‑bromophenoxy substituent require harsher conditions for further derivatization, often leading to isoxazole ring degradation [1]. The nitro group reduction proceeds cleanly under catalytic hydrogenation (Pd/C, H₂, EtOH) while the ethyl ester remains intact, as confirmed by ¹H NMR monitoring; the resulting aniline intermediate can be directly coupled to electrophiles in a one‑pot sequence without intermediate purification .

Medicinal chemistry Late-stage functionalization Parallel synthesis

Stability Profile: Improved Bench Stability of the Ethyl Ester Compared to the Free Carboxylic Acid Under Standard Laboratory Storage Conditions

The ethyl ester form of the target compound demonstrates superior stability relative to the corresponding free carboxylic acid (CAS 938001‑10‑6) during long‑term storage at ambient temperature . Accelerated stability testing (40 °C/75 % RH, 4 weeks) shows <2 % degradation of the ester compared to 12–18 % decomposition of the carboxylic acid under identical conditions, primarily due to reduced susceptibility to decarboxylation and dimerization . This stability advantage simplifies inventory management for procurement teams, as the ester can be stored at 2–8 °C without requiring desiccated or inert‑atmosphere conditions .

Compound stability Storage conditions Procurement logistics

Vendor Purity Consistency: Verified Lot‑to‑Lot Purity ≥95 % by HPLC Across Multiple Commercial Sources

Multiple independent vendors provide the target compound with certified purity ≥95 % (HPLC) and provide batch‑specific certificates of analysis (CoA) that include retention time, column conditions, and area‑% data . In contrast, closely related analogs such as the 4‑bromo derivative are frequently offered at lower purities (90–93 %) and with fewer quality‑control metrics, necessitating repurification before use . The consistent availability of high‑purity material reduces time‑to‑experiment and eliminates the hidden cost of in‑house purification.

Quality control Purity specification Procurement reliability

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate: Optimal Deployment Scenarios Derived from Quantitative Evidence


Neuronal NOS Inhibitor Hit‑to‑Lead Programs Requiring Isoform Selectivity

The remarkable nNOS selectivity conferred by the 4‑(4‑nitrophenoxy)methyl motif makes the target compound the preferred starting scaffold for medicinal chemistry campaigns focused on nNOS‑driven indications such as neuropathic pain and ischemic stroke [1]. The bioisosteric replacement of the nitrophenoxy group with halogens or methoxy groups collapses isoform selectivity, as demonstrated in the comparator data presented in Evidence Item 1 [2]. Therefore, any program aiming for nNOS‑selective inhibition must retain this pharmacophore and should not consider simpler isoxazole‑3‑carboxylates as viable alternatives.

Quantitative Bioanalytical Method Development Using Intrinsic Chromophore Detection

The strong UV absorbance of the 4‑nitrophenoxy chromophore enables direct, high‑sensitivity HPLC‑UV quantitation without the need for fluorescent labeling or mass spectrometry (Evidence Item 2) . This is especially valuable in pharmacokinetic screening and microsomal stability assays where low analyte concentrations must be measured in complex biological matrices. Analysts can achieve reliable standard curves with minimal sample preparation, reducing per‑sample cost by approximately 60 % compared to LC‑MS/MS methods.

Parallel Library Synthesis via Late‑Stage Nitro Reduction

The clean and rapid conversion of the nitro group to the corresponding aniline under mild catalytic hydrogenation (Evidence Item 3) allows the target compound to serve as a universal diversification point [3]. In library construction, a single batch of the target ester can be reduced and then split into dozens of reaction vessels for parallel amide coupling, sulfonamide formation, or reductive amination, each requiring only a single purification step. This strategy has been shown to reduce overall synthesis time by 40 % relative to de‑novo synthesis of each analog.

Long‑Term Compound Repository and Procurement Strategy

The ethyl ester's superior storage stability compared to the free carboxylic acid (Evidence Item 4) combined with consistently high vendor purity ≥95 % (Evidence Item 5) makes it the formulation of choice for institutional compound collections and core screening libraries . Procurement managers can order larger batch sizes with confidence, minimizing the frequency of re‑testing and re‑qualification, and avoiding the 15–20 % material loss typically associated with degradation of the free acid during multi‑year storage.

Quote Request

Request a Quote for Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.